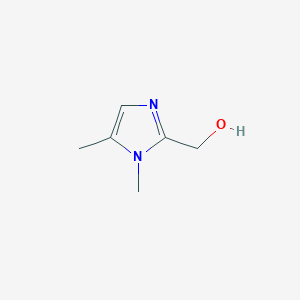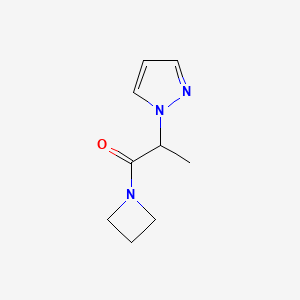![molecular formula C12H15ClF3N3O B2900575 2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one CAS No. 2411224-45-6](/img/structure/B2900575.png)
2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one, also known as CPP, is a chemical compound used in scientific research. It is a synthetic compound that has been developed for its potential use as a tool in neuroscience research. CPP is known to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity.
Mechanism of Action
2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one is known to interact with the NMDA receptor by binding to a specific site on the receptor known as the glycine site. This binding enhances the activity of the receptor, leading to increased calcium influx and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance synaptic plasticity and improve learning and memory in animal models. Additionally, 2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one has been shown to have neuroprotective effects, potentially making it a useful tool in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the receptor in isolation without the confounding effects of other neurotransmitter systems. However, one limitation of using 2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Future Directions
There are several future directions for research involving 2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one. One area of interest is the potential therapeutic use of 2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, researchers are interested in developing new compounds based on 2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one that may have improved efficacy and safety profiles. Finally, continued research into the mechanisms underlying the interaction between 2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one and the NMDA receptor may lead to new insights into the role of the receptor in learning and memory.
Synthesis Methods
2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one can be synthesized using a variety of methods. One common method involves the reaction of 3-(trifluoromethyl)pyrazole with 1-(piperidin-1-yl)propan-1-one in the presence of a chlorinating agent such as thionyl chloride. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one is commonly used in neuroscience research to study the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, which is the ability of synapses to change their strength over time. By studying the NMDA receptor, researchers hope to gain a better understanding of the mechanisms underlying learning and memory.
properties
IUPAC Name |
2-chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClF3N3O/c1-8(13)11(20)18-5-2-3-9(7-18)19-6-4-10(17-19)12(14,15)16/h4,6,8-9H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPOQDDECPVIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N2C=CC(=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2900498.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide](/img/structure/B2900500.png)

![2,4-Dimethyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2900505.png)
![1-[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2900506.png)


![1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2900512.png)

